molecular formula C12H16F3NO3 B2707293 4-Amino-2-(tert-butyl)phenol tfa CAS No. 1660153-64-9

4-Amino-2-(tert-butyl)phenol tfa

Cat. No. B2707293
CAS RN: 1660153-64-9
M. Wt: 279.259
InChI Key: ARUCQBNEXABCIB-UHFFFAOYSA-N
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Description

4-Amino-2-(tert-butyl)phenol tfa (ABP) is a chemical compound with the CAS Number: 1660153-64-9 . It has a molecular weight of 279.26 and a linear formula of C12H16F3NO3 . The compound is typically a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The IUPAC name for this compound is 4-amino-2-(tert-butyl)phenol 2,2,2-trifluoroacetate . The InChI code is 1S/C10H15NO.C2HF3O2/c1-10(2,3)8-6-7(11)4-5-9(8)12;3-2(4,5)1(6)7/h4-6,12H,11H2,1-3H3;(H,6,7) .


Physical And Chemical Properties Analysis

4-Amino-2-(tert-butyl)phenol tfa is a pale-yellow to yellow-brown solid . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Biologically Important Derivatives

4-Amino-2-(tert-butyl)phenol tfa can be used to prepare 4-tert-butyl-2-[(pyridylmethylene)amino]phenol intermediates, which are used to synthesize biologically important 2-(pyridyl)benzoxazole derivatives . These derivatives have potential applications in medicinal chemistry due to their diverse biological activities.

Organocatalysts for Asymmetric Aldol Reaction

This compound can be used to prepare prolinamide phenols, which act as efficient hydrophobic organocatalysts for direct asymmetric aldol reactions of aldehydes and ketones in water . This is a key reaction in organic synthesis, used to form carbon-carbon bonds and introduce new stereocenters.

Preparation of Anion Sensitive Membrane Sensors

4-Amino-2-(tert-butyl)phenol tfa can be used to prepare N-(2-hydroxy-4-tert-butylphenyl)-acetamide, a key intermediate to prepare uranylsalophene derivatives . These derivatives can be used as selective receptors in anion sensitive membrane sensors, which have applications in environmental monitoring and medical diagnostics.

Electrochemical or Chemical Oxidative Polymerization

This compound can be used to prepare poly(2-amino-4-tert-butylphenol) [poly(2A-4TBP)] by electrochemical or chemical oxidative polymerization reaction . This polymer has potential applications in the development of functional materials for electronics and photonics.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, and H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-amino-2-tert-butylphenol;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.C2HF3O2/c1-10(2,3)8-6-7(11)4-5-9(8)12;3-2(4,5)1(6)7/h4-6,12H,11H2,1-3H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUCQBNEXABCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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